2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine
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Overview
Description
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine is a hydrazine derivative known for its unique chemical structure and reactivity This compound is characterized by the presence of a chloro group, a trifluoromethylsulfonyl group, and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine typically involves the reaction of 2-chloro-4-(trifluoromethylsulfonyl)benzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation and reduction reactions can lead to different hydrazine derivatives .
Scientific Research Applications
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: This compound has similar structural features but differs in the position of the chloro groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethylsulfonyl group but lacks the hydrazine moiety.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: This compound contains a trifluoromethanesulfonate group but has a different overall structure.
Uniqueness: 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine is unique due to the combination of its chloro, trifluoromethylsulfonyl, and phenylhydrazine groups.
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-5-3-4(1-2-6(5)13-12)16(14,15)7(9,10)11/h1-3,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDOJFQFSXGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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